
1-Bromo-1-(2,5-diaminophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2,5-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11BrN2O. It is characterized by the presence of a bromine atom, two amino groups, and a ketone group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(2,5-diaminophenyl)propan-2-one typically involves the bromination of 1-(2,5-diaminophenyl)propan-2-one. This reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(2,5-diaminophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or amines in an aqueous or organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include 1-(2,5-diaminophenyl)propan-2-ol or other substituted derivatives.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include 1-(2,5-diaminophenyl)propan-2-ol.
Scientific Research Applications
1-Bromo-1-(2,5-diaminophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2,5-diaminophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and amino groups play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
1-Bromo-2-propanol: Similar in structure but lacks the phenyl ring and amino groups.
1-Bromo-1-(2-bromophenyl)propan-2-one: Similar but with an additional bromine atom on the phenyl ring.
1-(2-Bromophenyl)propan-1-one: Similar but lacks the amino groups.
Uniqueness: 1-Bromo-1-(2,5-diaminophenyl)propan-2-one is unique due to the presence of both amino groups and a bromine atom on the phenyl ring, which imparts distinct chemical and biological properties.
Biological Activity
1-Bromo-1-(2,5-diaminophenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a bromine atom and two amino groups on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C9H10BrN2O
- Molecular Weight : Approximately 229.1 g/mol
- Structural Features :
- Bromine atom attached to a propan-2-one backbone.
- Two amino groups located at the 2 and 5 positions of the phenyl ring.
The presence of amino groups enhances the compound's reactivity and ability to interact with biological targets, potentially influencing various biochemical pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes and receptors, which may inhibit bacterial growth. Specific investigations have shown promising results against various strains of bacteria, including multidrug-resistant pathogens.
Anticancer Activity
Research into the anticancer properties of this compound has revealed its potential effectiveness against cancer cell lines. For instance, studies have utilized A549 human lung adenocarcinoma cells to assess the cytotoxic effects of the compound. In these experiments, varying concentrations of this compound were applied, and results indicated a dose-dependent reduction in cell viability. The compound's mechanism appears to involve inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The amino groups may interact with active sites on enzymes, inhibiting their function.
- Receptor Binding : The compound could bind to specific receptors involved in cellular signaling pathways, altering cellular responses.
- DNA Interaction : There is potential for the compound to interact with DNA or RNA, affecting replication and transcription processes.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against resistant strains.
- Method : Disc diffusion method was employed to determine inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus strains.
-
Anticancer Study :
- Objective : To assess cytotoxicity on A549 lung adenocarcinoma cells.
- Method : MTT assay was used to measure cell viability post-treatment.
- Results : The compound reduced cell viability significantly at concentrations above 50 µM.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound differs from structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-1-(4-aminophenyl)propan-2-one | C9H10BrN | Amino group at a different position |
1-Chloro-1-(2,5-diaminophenyl)propan-2-one | C9H11ClN2O | Chlorine instead of bromine |
1-Bromo-1-(3-aminophenyl)propan-2-one | C9H10BrN | Amino group at another position |
1-Bromo-1-(4-nitrophenyl)propan-2-one | C9H10BrN2O2 | Contains a nitro group; differing properties |
This table illustrates how variations in substituents can influence the biological properties of similar compounds.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 1-Bromo-1-(2,5-diaminophenyl)propan-2-one?
- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized propan-2-one derivative. For example, bromine may be introduced via electrophilic substitution or radical bromination. Protecting the 2,5-diamino groups (e.g., using acetyl or tert-butoxycarbonyl groups) is critical to prevent side reactions during bromination. Post-synthesis deprotection under mild acidic or basic conditions can restore the amino functionality. Reference synthetic protocols for analogous brominated ketones, such as the use of N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DCM) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons in the diaminophenyl group at δ 6.5–7.5 ppm, bromine-induced deshielding in adjacent carbons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- FT-IR : Detect amino group stretching (~3300 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
Q. What stability considerations are essential for storing this compound?
- Methodological Answer : The compound is light- and oxygen-sensitive due to the diaminophenyl group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor decomposition via TLC or HPLC; degradation products may include oxidized quinone derivatives or debrominated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying solvents in bromination steps?
- Methodological Answer : Design a solvent polarity matrix (e.g., DCM, THF, DMF) to assess dielectric constant effects on reaction kinetics. Use statistical tools (e.g., ANOVA) to identify outliers. For example, polar aprotic solvents may stabilize transition states in electrophilic bromination but could also promote side reactions with unprotected amino groups. Validate findings with control experiments under anhydrous conditions .
Q. What computational approaches predict regioselectivity in derivatization reactions of the diaminophenyl moiety?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions to identify reactive sites. For instance, the amino groups’ lone pairs may direct electrophiles to para positions. Compare computational results with experimental outcomes (e.g., NOESY NMR for spatial proximity analysis) .
Q. How can researchers optimize reaction conditions to suppress dimerization during functionalization?
- Methodological Answer : Use kinetic vs. thermodynamic control strategies:
- Low temperatures (0–5°C) and dilute conditions reduce collision frequency, minimizing dimerization.
- Protecting groups : Temporarily block amino groups with Boc or Fmoc to prevent cross-linking.
- In situ monitoring : Use real-time IR or Raman spectroscopy to detect intermediate species and adjust reagent stoichiometry dynamically .
Q. What analytical methods validate the compound’s role as a precursor in heterocyclic synthesis?
- Methodological Answer : Employ tandem MS/MS to trace fragmentation pathways, confirming intermediates in cyclization reactions. For example, intramolecular Heck coupling or Buchwald-Hartwig amination can generate fused-ring systems. Cross-reference with X-ray crystallography data (e.g., CCDC entries) to verify structural motifs .
Q. Data Analysis & Validation
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Use empirical correction models (e.g., spherical harmonic functions for absorption anisotropy) to refine predicted shifts. Compare computational results (via software like Gaussian or ADF) with experimental data, adjusting for solvent effects (e.g., CDCl₃ vs. DMSO-d₶). Discrepancies >0.3 ppm may indicate conformational flexibility or unaccounted hydrogen bonding .
Q. What statistical frameworks ensure reproducibility in kinetic studies of bromine displacement reactions?
- Methodological Answer : Apply time-resolved UV-Vis spectroscopy to monitor reaction progress, coupled with nonlinear regression (e.g., pseudo-first-order kinetics). Triangulate data with independent methods (e.g., GC-MS for byproduct quantification). Use bootstrapping to estimate confidence intervals for rate constants .
Q. Safety & Compliance
Q. What safety protocols are critical when handling this compound’s reactive intermediates?
- Methodological Answer : Follow GHS guidelines for brominated compounds:
- Ventilation : Use fume hoods for reactions releasing HBr gas.
- PPE : Acid-resistant gloves and face shields.
- Waste disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal. Document procedures per institutional EH&S protocols .
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-bromo-1-(2,5-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11BrN2O/c1-5(13)9(10)7-4-6(11)2-3-8(7)12/h2-4,9H,11-12H2,1H3 |
InChI Key |
MEMLTPNVYHDEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)N)N)Br |
Origin of Product |
United States |
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